benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is a member of the pyrido[2,3-d]pyrimidine family, which has piqued interest in various fields of research due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials and Initial Reactions: The synthesis begins with the selection of appropriate precursors. Common starting materials might include ethyl acetoacetate and guanidine derivatives, reacting under controlled conditions to form the core pyrido[2,3-d]pyrimidine structure.
Functional Group Introduction: Subsequent steps involve the introduction of ethoxy and methyl groups through alkylation reactions. Benzylation is achieved using benzyl chloride in the presence of a base.
Final Steps: The final steps include esterification to introduce the acetate group, ensuring the desired benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate structure.
Industrial Production Methods:
Industrial synthesis may utilize streamlined processes such as continuous flow chemistry, ensuring high yield and purity. Catalysts and optimized reaction conditions, such as temperature control and pressure settings, are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions primarily targeting the ethoxy group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can affect the pyrimidine core, potentially yielding dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the benzyl and ethoxy positions.
Common Reagents and Conditions:
Oxidation: Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reducing agents include lithium aluminium hydride or hydrogenation over a palladium catalyst.
Substitution: Substituting reagents might include alkyl halides or acids in the presence of a base like sodium hydroxide.
Major Products Formed:
The reactions typically yield derivatives that retain the core structure but feature modifications at specific functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has garnered interest across various scientific domains:
Chemistry: Used in synthesis and reactivity studies to develop new methodologies or understand reaction mechanisms.
Biology: Studied for potential biochemical interactions and effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including as an antitumor, antiviral, or antimicrobial agent.
Industry: Utilized in material science for creating advanced materials or as a precursor for other chemical products.
Mechanism of Action
The compound's mechanism of action involves its interaction with biological targets:
Molecular Targets and Pathways: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it might inhibit a specific kinase involved in cell proliferation.
Biochemical Pathways: The compound could affect pathways related to cell growth, apoptosis, or immune response, altering disease progression or cellular functions.
Comparison with Similar Compounds
2-(5-Ethoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
Benzyl 2-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetate
Ethyl 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
Uniqueness:
The distinct combination of benzyl and ethoxy groups in benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate confers unique physical and chemical properties, potentially enhancing its reactivity and specificity in biological interactions, compared to its analogs.
So, there you have it—a detailed dive into this compound! This compound is fascinating for its diverse applications and complex synthesis routes. Let's switch gears if this was a bit too dense for your taste!
Properties
IUPAC Name |
benzyl 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-26-14-9-10-20-17-16(14)18(24)22(19(25)21(17)2)11-15(23)27-12-13-7-5-4-6-8-13/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUBKWOIGLUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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